2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide
Description
2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a phenyl group and at position 5 with a sulfide bridge connected to a 2-chlorophenyl moiety. The thiadiazole ring is electron-deficient due to the presence of two electronegative nitrogen atoms, making it reactive toward nucleophilic and electrophilic substitutions.
This compound is synthesized via nucleophilic substitution reactions, where a thiolate anion (derived from 2-chlorothiophenol) displaces a leaving group (e.g., halogen or activated oxygen) at the 5-position of the thiadiazole ring. Similar methodologies are documented for structurally related compounds, such as the use of sodium hydride in DMF to facilitate phenoxy substitutions on thiadiazoles .
Properties
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-4-phenylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2S2/c15-11-8-4-5-9-12(11)18-14-13(16-17-19-14)10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMMKLAQWBWLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 2-chlorophenyl isothiocyanate with phenylhydrazine under reflux conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiadiazoles .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of specific enzymes, such as kinases and phosphatases, by binding to their active sites . This inhibition can disrupt key signaling pathways involved in cell proliferation, survival, and inflammation, leading to the observed biological effects . Additionally, the compound’s ability to cross cellular membranes allows it to reach intracellular targets and exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Thiadiazole Ring
4-Phenyl-1,2,3-thiadiazol-5-yl Derivatives
Key Observations:
- Electronic Effects : Chlorine and sulfonyl groups increase electron withdrawal, stabilizing the thiadiazole ring and altering reactivity. For example, sulfonyl derivatives (e.g., 4-methylphenyl sulfone in ) exhibit reduced nucleophilicity compared to sulfides.
- Biological Activity : Thiadiazoles with chlorine substituents (e.g., 4-methyl-1,2,3-thiadiazol-5-yl urea in ) show promising antifungal properties, suggesting the 2-chlorophenyl group in the target compound may confer similar activity.
Molecular and Electronic Properties
Computational studies using tools like Multiwfn () reveal:
- The thiadiazole ring’s electron-deficient nature is exacerbated by electron-withdrawing substituents (Cl, sulfonyl), reducing electron density at the sulfur atom.
- Sulfide-linked derivatives exhibit higher electron density at the sulfur compared to sulfones, influencing redox behavior and interaction with biological targets.
Biological Activity
2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a compound belonging to the thiadiazole family, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and agricultural science.
Chemical Structure and Properties
The molecular formula of 2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is with a molar mass of 318.84 g/mol. The presence of chlorinated phenyl groups enhances its reactivity and biological activity. The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₁ClN₂S₂ |
| Molar Mass | 318.84 g/mol |
| CAS Number | 338398-46-2 |
Biological Activities
Thiadiazole derivatives, including 2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide, have been reported to exhibit various biological activities:
- Antiviral Activity :
- Antifungal Activity :
-
Anticancer Activity :
- Research has shown that thiadiazole derivatives can inhibit cancer cell growth through various mechanisms, including interaction with specific molecular targets. The compound’s structure allows it to modulate enzyme activity involved in cancer progression.
The biological activity of 2-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit enzymes critical for viral replication and cancer cell proliferation.
- Receptor Modulation : It may also modulate receptor functions through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Case Studies and Research Findings
Several studies have explored the biological activities of thiadiazole derivatives:
- Antiviral Studies :
- Antifungal Efficacy :
- Anticancer Research :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
